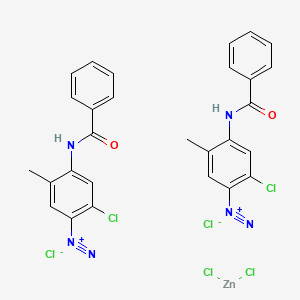
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride is a complex organic compound with the molecular formula C28H22Cl6N6O2Zn. It is known for its unique structure, which includes a diazonium group, a benzamido group, and a zinc chloride component. This compound is often used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
The synthesis of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride typically involves the diazotization of 2-chloro-5-methylbenzenamine followed by coupling with benzoyl chloride. The reaction is carried out in the presence of zinc chloride, which acts as a catalyst and stabilizes the diazonium salt. The reaction conditions usually require low temperatures to prevent decomposition of the diazonium compound .
Analyse Des Réactions Chimiques
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. .
Applications De Recherche Scientifique
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other complex organic compounds.
Biology: It is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride involves the formation of a reactive diazonium ion, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. In biological systems, it can interact with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent bonds .
Comparaison Avec Des Composés Similaires
4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride can be compared with other diazonium compounds such as:
4-Methoxybenzenediazonium tetrafluoroborate: Similar in structure but with a methoxy group instead of a benzamido group.
2-Chloro-4-nitrobenzenediazonium chloride: Contains a nitro group, which affects its reactivity and applications.
4-Aminobenzenediazonium chloride: Lacks the benzamido and chloro groups, making it less complex. The uniqueness of this compound lies in its combination of functional groups and the presence of zinc chloride, which enhances its stability and reactivity
Propriétés
Numéro CAS |
102601-62-7 |
|---|---|
Formule moléculaire |
C14H11Cl2N3O |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
4-benzamido-2-chloro-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H |
Clé InChI |
WTNHNWIPTMEJCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


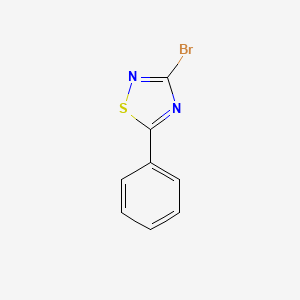
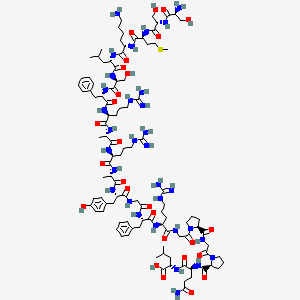
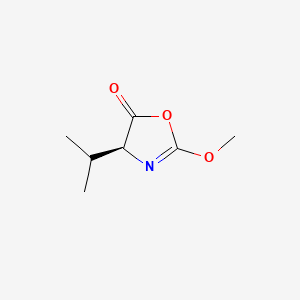
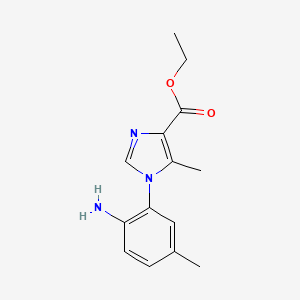

![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

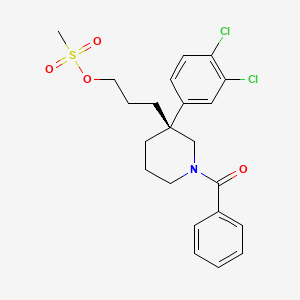
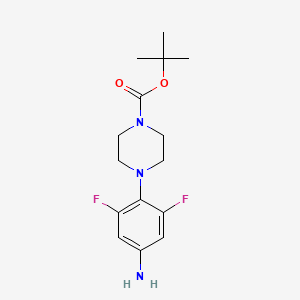
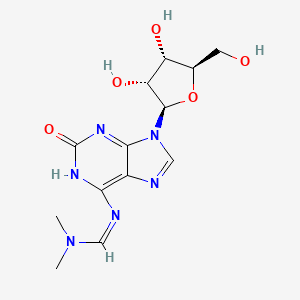

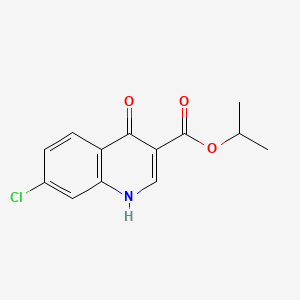

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
